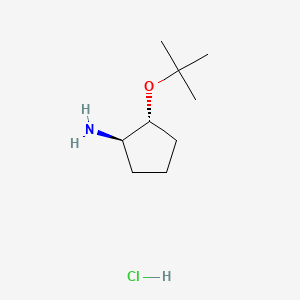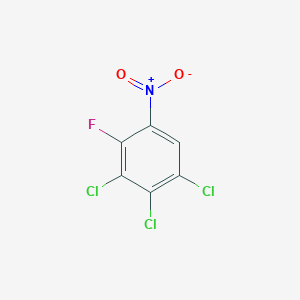
3,3-Dicyclopropylcyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dicyclopropylcyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with two cyclopropyl groups and a hydroxyl group. This compound belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. The unique structure of this compound imparts interesting chemical properties and reactivity, making it a subject of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the cyclopropanation of alkenes using carbenes or carbenoids, such as the Simmons-Smith reaction, which involves the reaction of an alkene with a zinc-copper couple and diiodomethane . The cyclopropyl groups can be introduced through the reaction of cyclopropylcarbinyl derivatives with appropriate reagents.
Industrial Production Methods
Industrial production of 3,3-Dicyclopropylcyclobutan-1-ol may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dicyclopropylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alkanes using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes
Substitution: Formation of alkyl halides or other substituted derivatives
Aplicaciones Científicas De Investigación
3,3-Dicyclopropylcyclobutan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules with cyclopropyl and cyclobutane rings.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3-Dicyclopropylcyclobutan-1-ol involves its interaction with molecular targets through its hydroxyl group and cyclopropyl rings. The hydroxyl group can form hydrogen bonds with biological molecules, while the cyclopropyl rings can interact with hydrophobic regions. These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylcyclobutane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclobutanol: Contains a hydroxyl group but lacks the cyclopropyl substituents, resulting in different reactivity and properties.
Cyclopropylmethanol: Contains a cyclopropyl group and a hydroxyl group but lacks the cyclobutane ring.
Uniqueness
3,3-Dicyclopropylcyclobutan-1-ol is unique due to the presence of both cyclopropyl groups and a hydroxyl group on a cyclobutane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H16O |
|---|---|
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
3,3-dicyclopropylcyclobutan-1-ol |
InChI |
InChI=1S/C10H16O/c11-9-5-10(6-9,7-1-2-7)8-3-4-8/h7-9,11H,1-6H2 |
Clave InChI |
LBVHMVKEMKEJCA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2(CC(C2)O)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13470147.png)








![2-{[(Benzyloxy)carbonyl]amino}-6-bromo-3-chlorobenzoic acid](/img/structure/B13470200.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride](/img/structure/B13470207.png)

